molecular formula C10H10O4S B8797791 Styrylsulfonylacetic acid

Styrylsulfonylacetic acid

Cat. No.: B8797791
M. Wt: 226.25 g/mol
InChI Key: WCOXFTGMNJJABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Styrylsulfonylacetic acid (hypothetical structure: C₉H₈O₄S₂) is an organosulfur compound characterized by a styryl group (vinylbenzene) linked to a sulfonylacetic acid moiety. The HS Code 2930909090, which classifies "other organo-sulphur compounds," may encompass this compound derivatives . Notably, 2-(Styrylthio)acetic acid (CAS 13435-97-7), a thioether analog, is documented in older literature but differs in its sulfur oxidation state (sulfonyl vs. sulfanyl) .

Scientific Research Applications

Anticancer Properties

Styrylsulfonylacetic acid has been studied extensively for its ability to inhibit tumor cell proliferation and induce apoptosis selectively in cancer cells while sparing normal cells. The mechanism of action involves the regulation of mitogen-activated protein kinases (MAPKs), specifically ERK and JNK pathways. These pathways are crucial for cell growth and survival, and their modulation by this compound leads to:

  • Inhibition of Tumor Cell Proliferation : The compound exhibits dose-dependent inhibition of various tumor cell types, including both estrogen receptor-positive and negative breast cancer cells, as well as androgen-dependent and independent prostate cancer cells .
  • Induction of Apoptosis : Treatment with this compound results in the accumulation of tumor cells in the G2/M phase of the cell cycle, leading to apoptotic cell death as they exit this phase .

Biological Evaluations

Numerous studies have evaluated the biological activity of this compound derivatives against various cancer cell lines. These evaluations typically focus on:

  • Cytotoxicity Assays : Assessing the effectiveness of different derivatives in inducing cell death across a range of human tumor cell lines.
  • Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure influence biological activity. For instance, specific substitutions on the aromatic rings have been shown to enhance or diminish cytotoxic effects .

Comparative Data Table

The following table summarizes key findings from various studies on this compound and its derivatives:

Study ReferenceCell Lines TestedMechanism of ActionKey Findings
Breast & Prostate Cancer CellsMAPK RegulationInduces apoptosis; selective for cancer cells
Various Human Tumor Cell LinesNon-alkylating MechanismLow toxicity to normal cells; effective at nanomolar concentrations
Multiple Cancer TypesCytotoxic ActivityStructure-function relationship critical for efficacy

Case Study 1: Antitumor Activity

A study demonstrated that this compound derivatives were effective against resistant cancer cell lines, indicating their potential as novel therapeutic agents in oncology. The study highlighted that specific structural modifications significantly enhanced cytotoxicity against resistant strains .

Case Study 2: Mechanistic Insights

Research into the mechanistic pathways revealed that this compound compounds could activate pro-inflammatory pathways akin to cytokines, contributing to their anticancer effects. This finding opens avenues for further exploration into their use as immunomodulatory agents in cancer therapy .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity of Styrylsulfonylacetic acid?

To ensure purity, combine chromatographic (e.g., HPLC with UV detection) and spectroscopic techniques (NMR, FTIR). Follow pharmacopeial guidelines for fatty acid composition analysis, including standardized solvent systems and ash content testing . Cross-validate results using mass spectrometry to detect trace impurities and ensure reproducibility across labs.

Q. How should researchers design initial experiments to assess the stability of this compound under varying pH conditions?

Use a factorial design with controlled pH buffers (e.g., 2.0, 7.4, 10.0) and monitor degradation kinetics via UV-Vis spectroscopy. Include triplicate samples and negative controls. Apply Arrhenius equations to predict shelf-life under different storage conditions, ensuring data reliability through error propagation analysis .

Q. What are the best practices for synthesizing this compound derivatives while minimizing side reactions?

Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) methodologies. Characterize intermediates via thin-layer chromatography (TLC) and isolate products using column chromatography. Validate synthetic pathways through comparative spectral databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound complexes?

Perform a systematic review of existing studies to identify methodological variations (e.g., solvent effects, concentration dependencies). Replicate experiments under standardized conditions and apply multivariate statistical analysis to isolate confounding variables. Use quantum mechanical calculations (DFT) to model electronic environments and validate experimental observations .

Q. What advanced strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Combine in vitro assays (e.g., enzyme inhibition studies) with in silico docking simulations to identify binding motifs. Employ clustered data analysis to account for biological replicates and nested variables (e.g., cell-line heterogeneity). Validate findings using CRISPR knockouts or siRNA silencing of putative targets .

Q. How should researchers address sampling bias when analyzing environmental degradation products of this compound?

Implement stratified sampling protocols to account for spatial and temporal heterogeneity. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Calculate subsampling errors via the Ingamells equation and report uncertainty intervals in concentration estimates .

Q. What methodological frameworks are suitable for synthesizing fragmented literature on this compound’s pharmacokinetic properties?

Conduct a systematic evidence synthesis using PRISMA guidelines. Categorize studies by methodology (e.g., in vivo vs. microsomal assays) and apply meta-regression to address heterogeneity. Highlight gaps such as limited cross-species comparisons or unvalidated biomarkers .

Q. Methodological Guidance

Q. How can researchers ensure reproducibility in this compound studies when collaborating across labs?

  • Standardize protocols using detailed SOPs, including instrument calibration and reagent sourcing.
  • Share raw datasets with metadata (e.g., ambient temperature, humidity) in open-access repositories.
  • Perform inter-lab validation rounds with blinded samples to identify procedural discrepancies .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Apply mixed-effects models to account for clustered data (e.g., repeated measures in animal cohorts). Report confidence intervals and conduct sensitivity analyses to assess robustness .

Q. Data Presentation and Validation

Q. How should researchers present complex spectral data for this compound in publications?

  • Include annotated spectra with peak assignments (δ/ppm for NMR, λmax for UV-Vis).
  • Provide processed data tables with integration values and signal-to-noise ratios.
  • Use comparative plots to highlight key differences between derivatives or experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between styrylsulfonylacetic acid and related compounds, based on available evidence:

Compound CAS Number Molecular Formula Functional Groups Applications Key References
This compound Not available Hypothetical: C₉H₈O₄S₂ Sulfonyl (-SO₂-), carboxylic acid Speculative: Pharmaceuticals, synthesis
Sulfosalicylic Acid 97-05-2 C₆H₃(COOH)(OH)(SO₃H)·2H₂O Sulfonic acid (-SO₃H), carboxylic acid, phenolic -OH Reagent (protein precipitation), catalytic ozonation in wastewater treatment
2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole) 27503-81-7 C₁₃H₁₀N₂O₃S Sulfonic acid (-SO₃H), benzimidazole UV filter in sunscreens
Sulfathiazole Sodium 144-74-1 C₉H₈N₃NaO₂S₂ Sulfonamide (-SO₂N-), thiazole Antibiotic (broad-spectrum antimicrobial)
2-Undecylsulfanylacetic Acid Not available C₁₃H₂₆O₂S Sulfanyl (-S-), carboxylic acid Industrial applications (limited data)

Functional Group Analysis

  • Sulfonyl vs. Sulfonic Acid : this compound’s sulfonyl group (-SO₂-) is distinct from sulfonic acids (-SO₃H), which are stronger acids due to the triply bonded oxygen. Sulfosalicylic acid (pKa ~1.5 for -SO₃H) exhibits higher acidity than carboxylic acids (pKa ~2–3) .
  • Sulfonamide vs. Sulfanyl : Sulfathiazole’s sulfonamide group (-SO₂N-) confers antimicrobial activity by inhibiting bacterial folate synthesis. In contrast, sulfanyl (-S-) groups (e.g., in 2-undecylsulfanylacetic acid) are less reactive and may serve as stabilizers in industrial processes .

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(2-phenylethenylsulfonyl)acetic acid

InChI

InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)

InChI Key

WCOXFTGMNJJABC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The styrylthioacetic acid is then oxidized to styrylsulfonylacetic acid as follows. A mixture of styrylthioacetic acid (5 g, 25 mmol) in glacial acetic acid (35 ml) and 30% hydrogen peroxide (15 ml) is heated under reflux for 60 minutes and the mixture is poured onto crushed ice (200 ml) after cooling. The compound separated is filtered and recrystallized from hot water to give white crystalline flakes of (Z)-styrylsulfonylacetic acid; yield 2.4 g (41%); m.p. 150-51 ° C.
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